molecular formula C12H14N2 B071148 1-(3-Methylbut-3-en-2-yl)benzimidazole CAS No. 186527-71-9

1-(3-Methylbut-3-en-2-yl)benzimidazole

Cat. No. B071148
M. Wt: 186.25 g/mol
InChI Key: XDUDLMDQYVRKST-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques like IR, 1H and 13C NMR, and HRMS2.



Chemical Reactions Analysis

The chemical reactions of a compound depend on its functional groups. Benzimidazoles can undergo a variety of reactions due to the presence of an imine group1.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various techniques. For example, the melting point can be determined by differential scanning calorimetry, and the solubility can be determined by dissolution testing1.


Safety And Hazards

The safety and hazards of a compound depend on its structure and properties. It’s important to handle all chemicals with appropriate safety precautions.


Future Directions

The future directions in the study of a compound depend on its potential applications. For example, if a compound shows promising biological activity, future research might focus on optimizing its structure to improve its efficacy and reduce side effects1.


Please note that this information is general and might not apply specifically to “1-(3-Methylbut-3-en-2-yl)benzimidazole”. For more accurate information, further research is needed.


properties

IUPAC Name

1-(3-methylbut-3-en-2-yl)benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2/c1-9(2)10(3)14-8-13-11-6-4-5-7-12(11)14/h4-8,10H,1H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDUDLMDQYVRKST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=C)C)N1C=NC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Methylbut-3-en-2-yl)benzimidazole

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